molecular formula C4H4F4O2S B7779681 1,1,2,2-Tetrafluoroethylthioacetic acid CAS No. 665-35-0

1,1,2,2-Tetrafluoroethylthioacetic acid

Cat. No.: B7779681
CAS No.: 665-35-0
M. Wt: 192.13 g/mol
InChI Key: IHBIKJUTFVFDMX-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoroethylthioacetic acid is an organosulfur compound with the molecular formula C4H4F4O2S It is characterized by the presence of four fluorine atoms and a thioacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoroethylthioacetic acid can be synthesized through the reaction of tetrafluoroethylene with thioacetic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrafluoroethylthioacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,2,2-Tetrafluoroethylthioacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoroethylthioacetic acid involves its interaction with molecular targets through its thioacetic acid group and fluorine atoms. The compound can form strong bonds with various substrates, influencing biochemical pathways and reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its thioacetic acid group and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2S/c5-3(6)4(7,8)11-1-2(9)10/h3H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBIKJUTFVFDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00985126
Record name [(1,1,2,2-Tetrafluoroethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-35-0
Record name [(1,1,2,2-Tetrafluoroethyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00985126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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